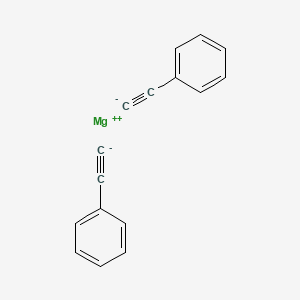
magnesium;ethynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;ethynylbenzene is an organometallic compound that combines magnesium with ethynylbenzene, a derivative of benzene with an ethynyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;ethynylbenzene typically involves the reaction of ethynylbenzene with a magnesium source, such as magnesium turnings, in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is often carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as: [ \text{C}_6\text{H}_5\text{C}\equiv\text{CH} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{C}\equiv\text{C}\text{Mg} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, where ethynylbenzene is reacted with magnesium in a controlled environment to ensure high yield and purity. The process may include steps for purification and stabilization of the product to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Magnesium;ethynylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form alkanes or other reduced derivatives.
Substitution: The ethynyl group can participate in substitution reactions, leading to the formation of various substituted benzene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Br₂, Cl₂) or electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alkanes.
Scientific Research Applications
Magnesium;ethynylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: this compound is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which magnesium;ethynylbenzene exerts its effects involves the interaction of the ethynyl group with various molecular targets. The ethynyl group can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparison with Similar Compounds
Similar Compounds
Ethylbenzene: An organic compound with a similar benzene ring structure but with an ethyl group instead of an ethynyl group.
Phenylacetylene: A compound with a similar ethynyl group but without the magnesium component.
Uniqueness
Magnesium;ethynylbenzene is unique due to the presence of both the magnesium and ethynyl groups, which confer distinct reactivity and properties. This combination allows for unique applications in synthesis and materials science that are not possible with similar compounds.
Properties
CAS No. |
6928-78-5 |
|---|---|
Molecular Formula |
C16H10Mg |
Molecular Weight |
226.55 g/mol |
IUPAC Name |
magnesium;ethynylbenzene |
InChI |
InChI=1S/2C8H5.Mg/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H;/q2*-1;+2 |
InChI Key |
QHKIXSAFZYMUNR-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC=CC=C1.[C-]#CC1=CC=CC=C1.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


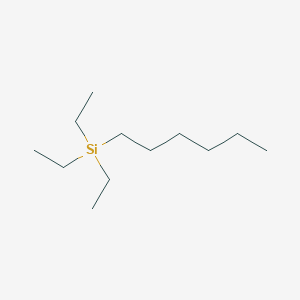
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
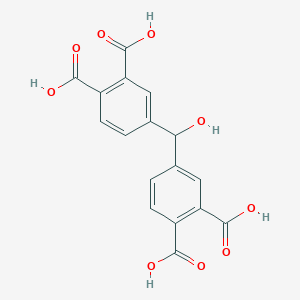
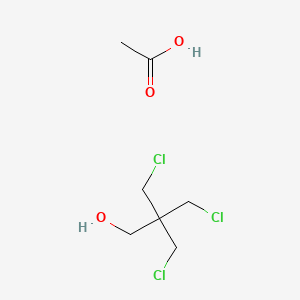
![(1R,4S,5R)-1,4-dimethyl-8-methylidene-2-oxabicyclo[3.2.1]octane](/img/structure/B14712894.png)
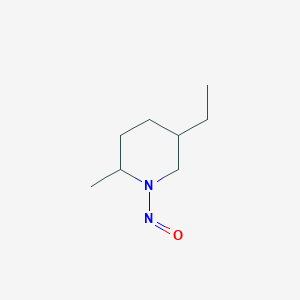
![(Propane-2,2-diylbis{6-[(oxiran-2-yl)methoxy]-3,1-phenylene})dimethanol](/img/structure/B14712910.png)
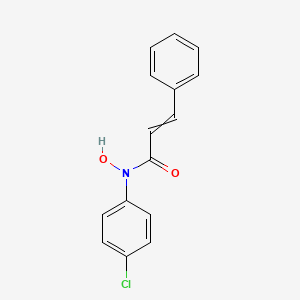

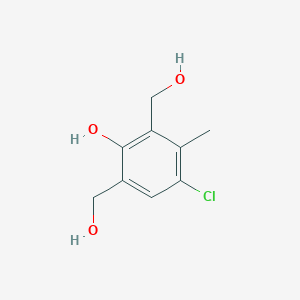
![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)
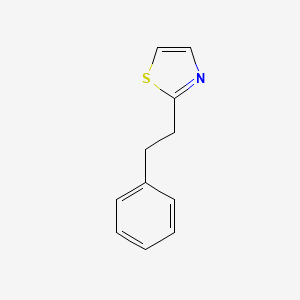
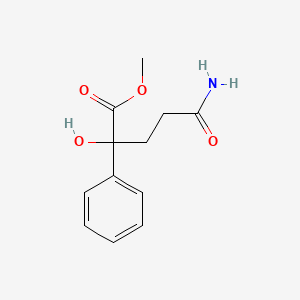
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)
